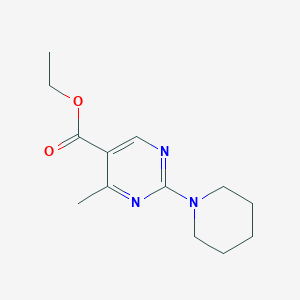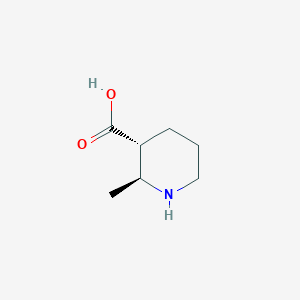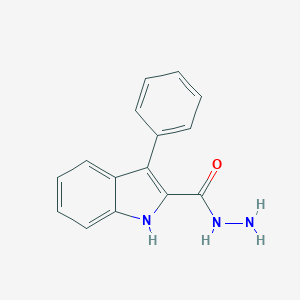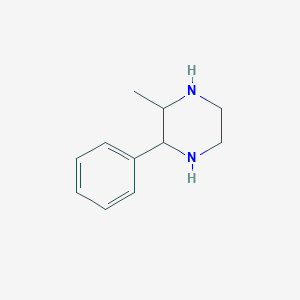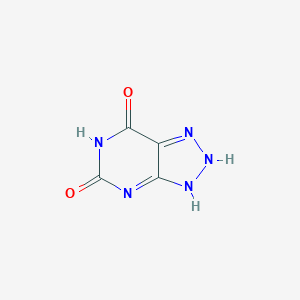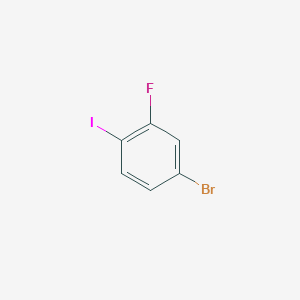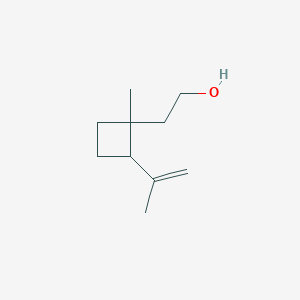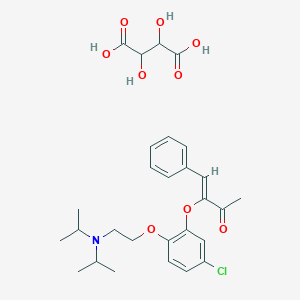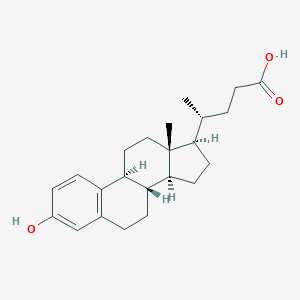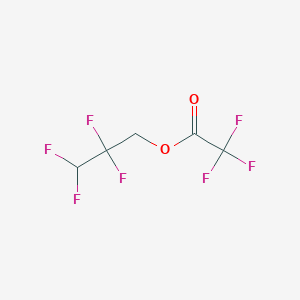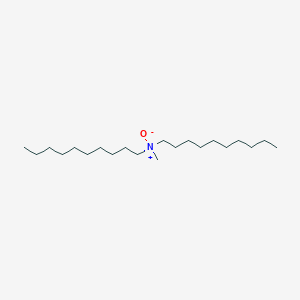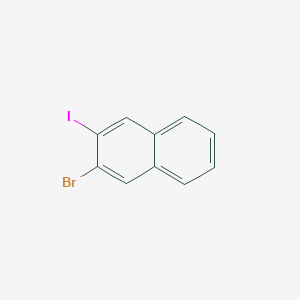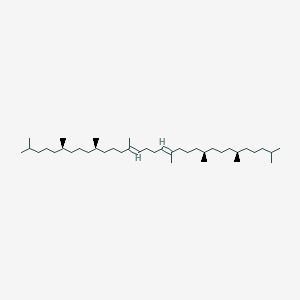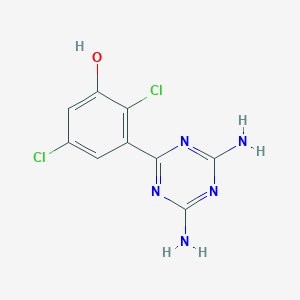
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of s-triazine derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacteria and fungi, it has been shown to disrupt cell membranes, leading to cell death. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising biological activity in various studies. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro-. One potential direction is the development of new anticancer drugs based on this compound. Further studies are needed to fully understand its mechanism of action and potential side effects. Another potential direction is the development of new herbicides based on this compound for use in agriculture. Finally, the potential use of Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- in materials science should be further explored to develop new materials with unique properties.
Conclusion
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- is a chemical compound with promising potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has shown promising biological activity in various studies. Further research is needed to fully understand its mechanism of action, potential side effects, and future applications.
Méthodes De Synthèse
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- can be synthesized through a multistep process involving the reaction of 2,4-dichloro-6-nitrophenol with hydrazine hydrate, followed by cyclization with cyanuric chloride. The final product is obtained after the reaction with 4,6-diamino-1,3,5-triazine. The purity of the compound can be improved through recrystallization and purification by column chromatography.
Applications De Recherche Scientifique
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent. In agriculture, Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has been shown to have herbicidal activity against various weeds. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties.
Propriétés
Numéro CAS |
104766-01-0 |
|---|---|
Nom du produit |
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- |
Formule moléculaire |
C9H7Cl2N5O |
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
2,5-dichloro-3-(4,6-diamino-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C9H7Cl2N5O/c10-3-1-4(6(11)5(17)2-3)7-14-8(12)16-9(13)15-7/h1-2,17H,(H4,12,13,14,15,16) |
Clé InChI |
NENNFIUHUMOZEA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C2=NC(=NC(=N2)N)N)Cl)O)Cl |
SMILES canonique |
C1=C(C=C(C(=C1C2=NC(=NC(=N2)N)N)Cl)O)Cl |
Autres numéros CAS |
104766-01-0 |
Synonymes |
3-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



